Decylthioacetic acid

Beschreibung

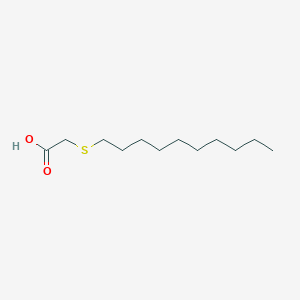

Decylthioacetic acid (IUPAC name: 2-(decylthio)acetic acid) is an organosulfur compound with the molecular formula C₁₂H₂₄O₂S and CAS number 10428-63-4 . Structurally, it consists of a decyl (10-carbon) alkyl chain attached via a thioether (-S-) linkage to an acetic acid moiety. This compound is part of a broader class of thioether carboxylic acids, which are characterized by their sulfur-containing alkyl chains and carboxylic acid functional groups.

This compound is utilized in organic synthesis and industrial applications, including as an intermediate for surfactants, lubricants, and pharmaceutical agents . Its reactivity is influenced by the thioether group, which can participate in oxidation reactions, and the carboxylic acid group, which enables salt formation or esterification.

Eigenschaften

CAS-Nummer |

10428-63-4 |

|---|---|

Molekularformel |

C12H24O2S |

Molekulargewicht |

232.38 g/mol |

IUPAC-Name |

2-decylsulfanylacetic acid |

InChI |

InChI=1S/C12H24O2S/c1-2-3-4-5-6-7-8-9-10-15-11-12(13)14/h2-11H2,1H3,(H,13,14) |

InChI-Schlüssel |

XFSOHZKOJGKIDZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCSCC(=O)O |

Kanonische SMILES |

CCCCCCCCCCSCC(=O)O |

Andere CAS-Nummern |

10428-63-4 |

Synonyme |

decylthioacetic acid |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Thioether carboxylic acids vary in alkyl chain length, substituents, and functional groups, leading to differences in physicochemical properties, stability, and applications. Below is a systematic comparison of decylthioacetic acid with structurally related compounds.

Structural Analogues with Varying Alkyl Chains

a) 2-(Tetradecylthio)acetic Acid

- Molecular formula : C₁₆H₃₂O₂S

- Key differences :

- Longer alkyl chain (14 carbons vs. 10 carbons in this compound), increasing hydrophobicity and likely reducing solubility in polar solvents.

- Similar reactivity due to the shared thioether and carboxylic acid groups.

- Stability: Stable under recommended storage conditions but incompatible with strong acids/alkalis, mirroring this compound’s behavior .

- Toxicity: Classified for acute toxicity and skin/eye irritation, with hazardous decomposition under fire conditions .

b) S-Decylthioglycolic Acid

- Molecular formula : C₁₂H₂₄O₂S (same as this compound).

- Key differences: Synonym for this compound, indicating identical chemical structure . Highlights the compound’s dual role as both a thioether and a glycolic acid derivative.

Derivatives with Complex Functional Groups

a) 2-[[[(Decylthio)acetyl]oxy]methyl]-2-ethyl-1,3-propanediyl bis[(decylthio)acetate]

- Molecular formula : C₃₈H₇₂O₈S₃ (CAS 84145-16-4) .

- Key differences :

- Ester derivative of this compound with a branched polyol backbone.

- Higher molecular weight and reduced acidity compared to the parent compound.

- Applications: Likely used as a plasticizer or lubricant additive due to its ester functionality.

b) (3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic Acid

- Molecular formula : C₉H₇N₂O₃S (CAS 134616-73-2) .

- Higher melting point (185–187°C in ethanol) due to crystalline structure, unlike this compound, which lacks aromaticity. Applications: Pharmaceutical intermediate, leveraging its heterocyclic structure for drug design.

Physicochemical and Toxicological Comparison

Key Research Findings

- Reactivity : Thioether groups in this compound and analogues are susceptible to oxidation, forming sulfoxides or sulfones, which can modify surfactant properties .

- Solubility: Increasing alkyl chain length (e.g., tetradecyl vs. decyl) reduces aqueous solubility but enhances compatibility with nonpolar matrices .

- Safety Profile : Both this compound and 2-(tetradecylthio)acetic acid require precautions against strong acids/oxidizers, suggesting a class-wide hazard .

Q & A

Q. What are the standard synthetic protocols for decylthioacetic acid, and how can purity be validated?

this compound is typically synthesized via thioesterification or alkylation of thioacetic acid with decyl halides. Key steps include inert atmosphere control (to prevent oxidation) and purification through recrystallization or column chromatography. Purity validation requires analytical techniques such as 1H/13C NMR (to confirm structural integrity), HPLC (for quantitative purity assessment), and FTIR (to verify functional groups like -SH and -COOH). Ensure calibration with certified reference standards and replicate analyses to minimize batch variability .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

A multi-technique approach is recommended:

- Mass spectrometry (HRMS) for molecular weight confirmation.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.

- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition profiles.

- Elemental analysis (C, H, S) to validate stoichiometric ratios. Cross-referencing results with PubChem or Reaxys entries ensures consistency with published data .

Q. How should researchers design experiments to investigate this compound’s biochemical interactions?

- Use dose-response assays (e.g., 0.1–100 µM) to evaluate cytotoxicity or enzyme inhibition.

- Employ control groups with structurally analogous compounds (e.g., decanoic acid) to isolate thiol-specific effects.

- For cell-based studies, include ROS scavengers (e.g., NAC) to differentiate oxidative vs. non-oxidative mechanisms. Document protocols in line with ARRIVE guidelines to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting data on this compound’s reactivity in lipid membranes be resolved?

Contradictions often arise from variations in experimental conditions (e.g., pH, lipid composition). Address discrepancies by:

- Conducting molecular dynamics simulations to model membrane permeability under different pH levels.

- Validating findings via fluorescence anisotropy or surface plasmon resonance (SPR) to measure binding kinetics.

- Performing meta-analyses of published datasets to identify confounding variables (e.g., temperature, solvent polarity) .

Q. What methodological considerations are critical when transitioning from in vitro to in vivo studies with this compound?

- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to quantify plasma concentrations.

- Metabolite screening : Use untargeted metabolomics (e.g., UHPLC-QTOF) to identify oxidation products or glutathione conjugates.

- Toxicology : Perform histopathological analysis in rodent models to evaluate organ-specific effects. Adhere to OECD Test Guidelines for preclinical safety assessments .

Q. How can researchers ensure reproducibility in this compound’s catalytic applications?

- Standardize reaction conditions (solvent, catalyst loading, temperature) using DoE (Design of Experiments) principles.

- Validate catalytic efficiency via kinetic isotope effects (KIE) or isotopic labeling to trace mechanistic pathways.

- Share raw datasets and spectral files in supplementary materials to enable cross-validation .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

- Apply non-linear regression (e.g., Hill equation) to calculate EC50/IC50 values.

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

- For omics data, employ pathway enrichment analysis (e.g., KEGG, GO) to identify perturbed biological processes. Report confidence intervals and effect sizes to avoid overreliance on p-values .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Implement quality-by-design (QbD) approaches to optimize reaction parameters.

- Characterize impurities via LC-HRMS and correlate with bioactivity using partial least squares (PLS) regression .

- Archive samples in controlled environments (e.g., -80°C under argon) to prevent degradation .

Ethical and Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

Q. How can researchers mitigate ethical concerns in animal studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.